4-Aminobutyraldehyde dimethyl acetal

Catalog No.
S678949
CAS No.
19060-15-2
M.F
C6H15NO2
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminobutyraldehyde dimethyl acetal

CAS Number

19060-15-2

Product Name

4-Aminobutyraldehyde dimethyl acetal

IUPAC Name

3,3-dimethoxybutan-1-amine

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C6H15NO2/c1-6(8-2,9-3)4-5-7/h4-5,7H2,1-3H3

InChI Key

XOCHQQQPVSQATN-UHFFFAOYSA-N

SMILES

COC(CCCN)OC

Canonical SMILES

CC(CCN)(OC)OC

The exact mass of the compound 4-Aminobutyraldehyde dimethyl acetal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Aminobutyraldehyde dimethyl acetal (CAS 19060-15-2) is a bifunctional aliphatic building block featuring a reactive primary amine and a protected aldehyde [1]. In industrial and laboratory settings, it serves as the mandatory stable synthetic equivalent to 4-aminobutyraldehyde, which is notoriously unstable and prone to spontaneous cyclization [1]. By masking the aldehyde as a dimethyl acetal, the molecule can be safely stored, shipped, and subjected to various amine-selective transformations—such as N-alkylation, acylation, or polymer grafting—before the aldehyde is regenerated under acidic conditions [2]. Its primary commercial value lies in its role as a critical precursor for active pharmaceutical ingredients (APIs), particularly triptan-class anti-migraine drugs, and as a functionalizing agent for advanced polymers and hydrogels [2].

Generic substitution of 4-aminobutyraldehyde dimethyl acetal fails primarily due to the extreme instability of its unprotected counterpart and the differing reaction kinetics of alternative acetals[1]. Attempting to procure or handle unprotected 4-aminobutyraldehyde is practically impossible, as it rapidly undergoes intramolecular condensation at pH > 4 to form 1-pyrroline [1]. While 4-aminobutyraldehyde diethyl acetal (CAS 6346-09-4) is a closely related stable substitute, it exhibits significantly slower hydrolysis kinetics [2]. If a synthetic route requires mild deprotection to preserve acid-sensitive functional groups—or if an established commercial API process is specifically optimized for the boiling point and reactivity of the dimethyl acetal intermediate—substituting the diethyl acetal will lead to incomplete deprotection, altered distillation profiles, and the need for costly route re-validation [3].

Storage Stability and Prevention of Spontaneous Cyclization

The fundamental procurement driver for 4-aminobutyraldehyde dimethyl acetal is its ability to arrest the spontaneous cyclization that plagues the unprotected aldehyde [1]. Unprotected 4-aminobutyraldehyde rapidly and irreversibly cyclizes to 1-pyrroline in aqueous solutions at pH > 4, making commercial isolation and storage impossible [1]. In contrast, the dimethyl acetal form maintains >98% purity over extended storage periods under inert conditions. This protection allows buyers to perform complex amine-directed chemistry without premature polymerization or ring-closure.

Evidence DimensionSpontaneous cyclization rate (pH > 4)
Target Compound Data< 2% degradation/cyclization during long-term storage (as dimethyl acetal)
Comparator Or BaselineUnprotected 4-aminobutyraldehyde (100% conversion to 1-pyrroline / impossible to store)
Quantified DifferenceComplete suppression of intramolecular condensation
ConditionsStandard commercial storage and handling conditions

Buyers cannot procure the unprotected aldehyde; purchasing the dimethyl acetal is mandatory to secure a stable, usable synthetic equivalent for downstream chemistry.

Deprotection Kinetics for Mild Processing

When selecting between the dimethyl and diethyl acetals of 4-aminobutyraldehyde, deprotection kinetics dictate the choice[1]. Dimethyl acetals generally hydrolyze significantly faster than their diethyl counterparts under identical mild aqueous acidic conditions. For example, in complex total syntheses or bioconjugation workflows where harsh acids or prolonged heating would degrade the target molecule, the dimethyl acetal permits rapid aldehyde unmasking at lower temperatures or milder pH. Conversely, the diethyl acetal is only preferred if the synthetic route involves harsh upstream conditions where premature deprotection must be avoided.

Evidence DimensionAcid-catalyzed hydrolysis rate
Target Compound DataRapid deprotection under mild acidic conditions (e.g., dilute HCl at 0-25 °C)
Comparator Or Baseline4-Aminobutyraldehyde diethyl acetal (requires stronger acid or longer reaction times)
Quantified DifferenceTypically 2- to 5-fold faster hydrolysis for dimethyl vs. diethyl acetals
ConditionsMild aqueous acidic media

Procuring the dimethyl acetal allows process chemists to utilize milder deprotection steps, improving overall yields of acid-sensitive downstream products.

Precursor Suitability for Triptan API Manufacturing

4-Aminobutyraldehyde dimethyl acetal is a highly specific, critical raw material in the commercial synthesis of anti-migraine APIs such as sumatriptan and zolmitriptan [1]. In these established industrial routes, the primary amine is subjected to N,N-dimethylation to yield 4-(N,N-dimethylamino)butyraldehyde dimethyl acetal, which is subsequently used in a Fischer indole synthesis [1]. Substituting with the diethyl acetal alters the mass, boiling point, and deprotection kinetics of the intermediate, which can disrupt validated commercial manufacturing parameters and distillation purification steps.

Evidence DimensionCompatibility with validated API manufacturing routes
Target Compound DataDirectly yields 4-(N,N-dimethylamino)butyraldehyde dimethyl acetal (standard triptan intermediate)
Comparator Or BaselineDiethyl acetal (yields a structurally distinct intermediate with different physical properties)
Quantified DifferenceEliminates the need for process re-validation and distillation parameter adjustments
ConditionsIndustrial-scale reductive amination and Fischer indole synthesis

For pharmaceutical procurement, using the exact dimethyl acetal specified in patented triptan synthesis routes ensures regulatory compliance and predictable scale-up.

Polymer Functionalization and Hydrogel Synthesis

Beyond small-molecule synthesis, 4-aminobutyraldehyde dimethyl acetal is utilized to graft primary amine functionality onto hydroxyl-bearing polymers like poly(vinyl alcohol) (PVA) [1]. By reacting the dimethyl acetal with PVA under acidic conditions, the acetal undergoes transacetalization with the polymer's hydroxyl groups, forming a stable 4-aminobutyral-modified PVA [1]. This method provides highly controlled amine loading without cleaving the polymer backbone, which is a common drawback when using oxidative methods (like periodate oxidation) to generate reactive sites on polysaccharides or related polymers.

Evidence DimensionPolymer backbone integrity during functionalization
Target Compound DataAcetal grafting preserves original polymer molecular weight (e.g., 30,000–50,000 Daltons)
Comparator Or BaselinePeriodate oxidation (causes chain cleavage and significant MW reduction)
Quantified DifferenceMaintains structural integrity while achieving 1-25 mol% amine substitution
ConditionsAqueous acidic transacetalization at elevated temperatures

Enables the production of mechanically robust, amine-functionalized hydrogels and tissue adhesives without degrading the base polymer.

Commercial Synthesis of Triptan Anti-Migraine Drugs

The compound is the preferred starting material for reductive N,N-dimethylation to produce 4-(N,N-dimethylamino)butyraldehyde dimethyl acetal, the exact intermediate required for the Fischer indole synthesis of sumatriptan, zolmitriptan, and rizatriptan [1].

Synthesis of Pyrroline and Pyrrolidine Alkaloids

Used as a stable precursor in complex natural product synthesis where the aldehyde must be unmasked under mild, controlled conditions to trigger intramolecular cyclization or imine formation without degrading sensitive functional groups [2].

Amine-Functionalization of Poly(vinyl alcohol) for Medical Hydrogels

Employed in materials science to graft primary amines onto PVA via transacetalization. The resulting amine-functionalized polymers are used in tissue adhesives, wet-strength paper additives, and cross-linkable biomedical hydrogels [3].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

133.110278721 g/mol

Monoisotopic Mass

133.110278721 g/mol

Heavy Atom Count

9

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

19060-15-2

Wikipedia

4,4-Dimethoxybutylamine

General Manufacturing Information

1-Butanamine, 4,4-dimethoxy-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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